![molecular formula C10H12ClNO2 B15327171 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is an organic compound with a molecular structure that includes a benzodioxin ring substituted with a chlorine atom and an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amination: The ethanamine group can be introduced through nucleophilic substitution reactions, where the chloro-substituted benzodioxin reacts with ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products include quinones and oxides.
Reduction: Products include primary amines and alcohols.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Aplicaciones Científicas De Investigación
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and enzyme inhibitory properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects and toxicity.
Mecanismo De Acción
The mechanism of action of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenase and cholinesterase, affecting various biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-amine: Lacks the chlorine substitution, resulting in different chemical properties.
8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but without the ethanamine group.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: Lacks the chlorine substitution.
Uniqueness
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is unique due to the presence of both the chlorine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine |
InChI |
InChI=1S/C10H12ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1-4,12H2 |
Clave InChI |
FNQPWDKQHVPKKP-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C(C=C2Cl)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



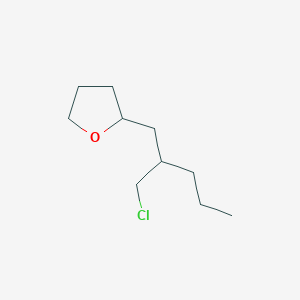
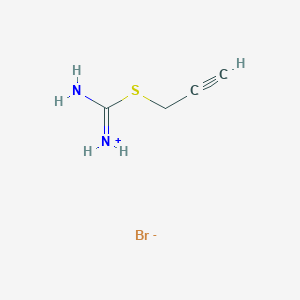
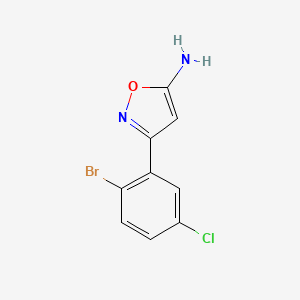

![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
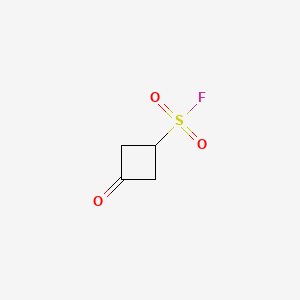
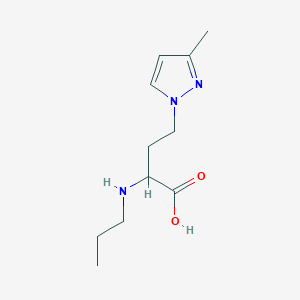

![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
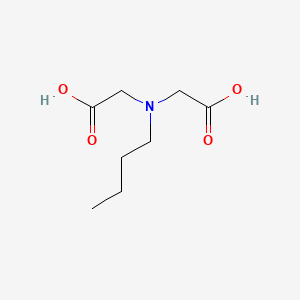
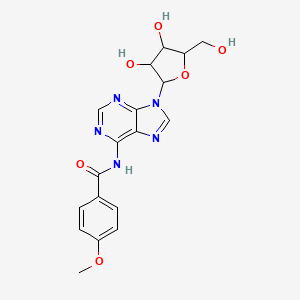
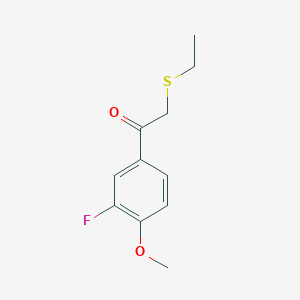
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
